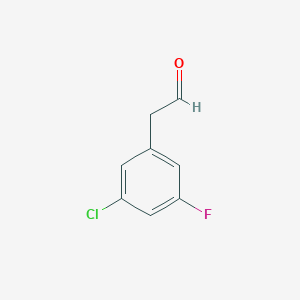
2-(3-Chloro-5-fluorophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted with a 3-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)acetaldehyde typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where the benzyl chloride reacts with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 2-(3-Chloro-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Chloro-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)acetaldehyde
- 2-(3-Chloro-4-fluorophenyl)acetaldehyde
- 2-(3-Chloro-6-fluorophenyl)acetaldehyde
Uniqueness
2-(3-Chloro-5-fluorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure may result in distinct properties and applications in various fields of research.
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
2-(3-chloro-5-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClFO/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 |
InChI Key |
MEKGLBUTTLXOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


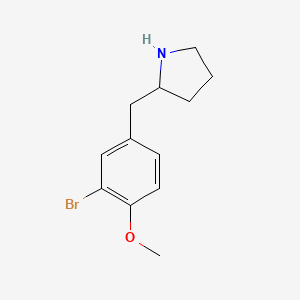
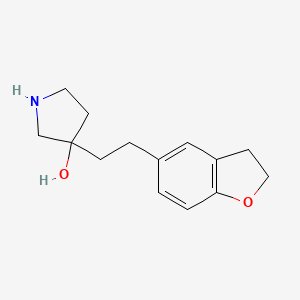
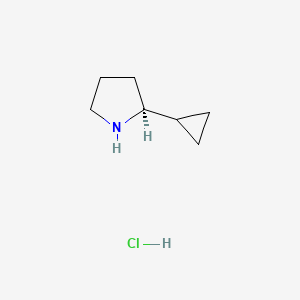
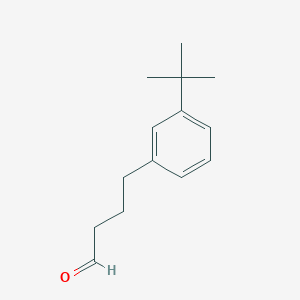
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)
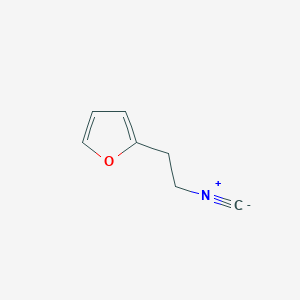
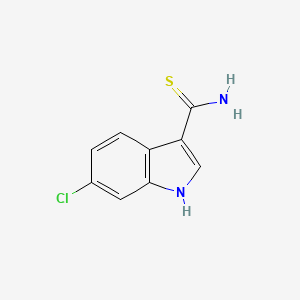
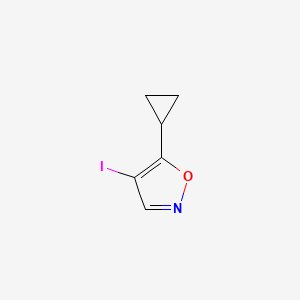
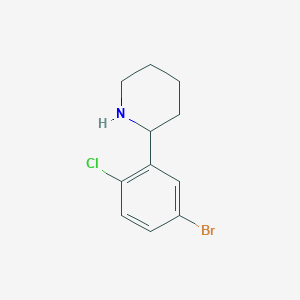
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)

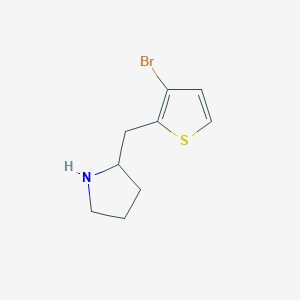
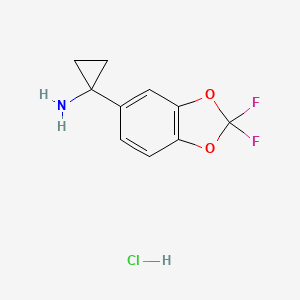
![(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine](/img/structure/B13592719.png)
